1-methyl-1H-pyrazole-5-carbonitrile
Description
1-Methyl-1H-pyrazole-5-carbonitrile (CAS 66121-72-0) is a pyrazole derivative featuring a nitrile group at the 5-position and a methyl group at the 1-position of the heterocyclic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its reactivity is attributed to the electron-withdrawing nitrile group, which enhances electrophilic substitution and facilitates derivatization for applications such as kinase inhibitors and PET radiotracers .
Properties
IUPAC Name |
2-methylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-8-5(4-6)2-3-7-8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZMVWZFGUVSTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541494 | |
| Record name | 1-Methyl-1H-pyrazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66121-72-0 | |
| Record name | 1-Methyl-1H-pyrazole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66121-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-pyrazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-pyrazole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-1H-pyrazole-5-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine with a suitable nitrile compound can yield the desired pyrazole derivative. The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and high-throughput screening can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methyl and cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines.
Scientific Research Applications
1-methyl-1H-pyrazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the pyrazole ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Patterns
1-Methyl-1H-pyrazole-3-carbonitrile (CAS 79080-39-0)
- Structural Difference : The nitrile group is located at the 3-position instead of the 5-position.
- However, its lower similarity score (0.91 vs. 0.98 for 1,3-dimethyl-5-cyano analog) suggests distinct electronic properties .
- Applications : Less commonly reported in medicinal chemistry, likely due to weaker binding affinity in target proteins compared to the 5-substituted analog.
1,3-Dimethyl-1H-pyrazole-5-carbonitrile (CAS 306936-77-6)
- Structural Difference : An additional methyl group at the 3-position.
- However, the high similarity score (0.98) indicates comparable electronic profiles to the parent compound .
- Applications : Used in ligand design for metal-organic frameworks (MOFs) due to enhanced rigidity.
3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile (CAS 1454848-84-0)
- Structural Difference : A hydroxymethyl substituent at the 3-position.
- Impact on Reactivity : The hydroxyl group enables further functionalization (e.g., esterification or glycosylation), making it valuable in prodrug synthesis.
- Applications : Explored in antiviral research, particularly for SARS-CoV-2 inhibitors, where polar groups enhance solubility and target binding .
Functional Group Variations
1-Methyl-1H-pyrazole-5-carboxylic Acid (CAS 16034-46-1)
- Structural Difference : Replacement of the nitrile with a carboxylic acid group.
- Impact on Reactivity : The carboxylic acid allows for salt formation and conjugation with amines, but the absence of the nitrile reduces electrophilicity.
- Applications: Used as a ligand in coordination chemistry and as a precursor for amide-coupled pharmaceuticals. Notably, it is priced higher (¥29,000/5g) than the nitrile analog, reflecting synthetic complexity .
5-Amino-3-methyl-1H-pyrazole-4-carbonitrile Derivatives
- Structural Difference: Introduction of an amino group at the 5-position and a methyl group at the 3-position.
- Impact on Reactivity: The amino group participates in hydrogen bonding and cyclization reactions. Derivatives like 5-amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile exhibit antimicrobial activity due to the thioether and oxadiazole moieties .
- Applications : Antimicrobial agents and intermediates for heterocyclic expansion (e.g., tetrazoles) .
Biological Activity
1-Methyl-1H-pyrazole-5-carbonitrile (CAS Number: 66121-72-0) is a heterocyclic compound belonging to the pyrazole family. This compound has garnered interest in pharmaceutical research due to its diverse biological activities, which include anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a pyrazole ring with a methyl group at the 1-position and a carbonitrile group at the 5-position, which contributes to its chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus . The presence of the carbonitrile group is believed to enhance the interaction with microbial targets.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| 4-Bromo-1-methyl-1H-pyrazole derivatives | Effective against E. coli, S. aureus |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole compounds has been well-documented. In particular, studies have shown that derivatives of pyrazoles can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, compounds similar to this compound have been tested for their ability to reduce edema in animal models, showing comparable effects to established anti-inflammatory drugs like indomethacin .
Anticancer Properties
Emerging research suggests that this compound may possess anticancer properties. A recent study highlighted that pyrazole derivatives could induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . This suggests potential applications in cancer therapy.
Case Study 1: Antimicrobial Efficacy
A recent investigation focused on synthesizing a series of pyrazole derivatives, including this compound. The study evaluated their antimicrobial activity against standard strains using disk diffusion methods. Results indicated that several derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria .
Case Study 2: Anti-inflammatory Effects
In another study assessing the anti-inflammatory effects of pyrazoles, researchers administered various derivatives to mice subjected to carrageenan-induced paw edema. The results showed that compounds containing the pyrazole structure significantly reduced inflammation compared to control groups, suggesting a potential for therapeutic use in inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory responses and microbial metabolism.
- Receptor Modulation : Pyrazoles may act as ligands for various receptors, influencing cellular signaling pathways related to inflammation and cancer.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
